molecular formula C11H17N3O B12765306 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one CAS No. 181479-08-3

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one

Cat. No.: B12765306
CAS No.: 181479-08-3
M. Wt: 207.27 g/mol
InChI Key: WZDSIRHXMBFLSN-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a fused pyridine and pyrimidine ring system, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one with ethylenediamine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. Studies have explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its derivatives are used in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking substrate access. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms.

    Quinazolines: Another class of heterocycles with a fused benzene and pyrimidine ring system.

    Pyrimidopyrimidines: Compounds with two fused pyrimidine rings, offering different reactivity and biological properties.

Uniqueness

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its specific ring fusion and the presence of an aminoethyl side chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

181479-08-3

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H17N3O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7,12H2,1H3

InChI Key

WZDSIRHXMBFLSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN

Origin of Product

United States

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